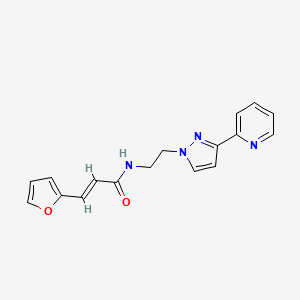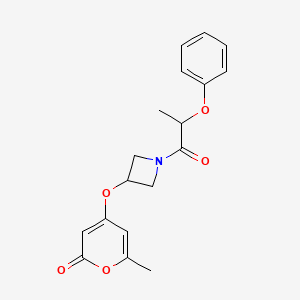![molecular formula C17H21NO3 B2745851 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-57-9](/img/structure/B2745851.png)
1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[isobenzofuran-1,3’-piperidin] compounds are a class of organic compounds that have been studied for their potential as central nervous system agents . They are analogues of previously reported 3-arylspiro[isobenzofuran-1(3H),4’-piperidines] .
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1,3’-piperidin] derivatives involves reacting 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium at room temperature, followed by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a conformationally restricted equatorial phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include metalation of benzanilide with n-butyllithium, addition of 4-(dimethylamino)cyclohexanone, and acidification .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents and stereochemistry .Applications De Recherche Scientifique
Synthesis and Drug Discovery Applications Spiropiperidines, including compounds similar to 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have become increasingly popular in drug discovery programs due to their exploration of new areas of three-dimensional chemical space. A review by Griggs et al. (2018) focuses on methodologies for constructing spiropiperidines, highlighting their significant potential in medicinal chemistry. The synthesis strategies involve forming the spiro-ring on a preformed piperidine ring or vice versa, indicating a versatile approach to accessing these complex structures for potential therapeutic applications (Griggs, Tape, & Clarke, 2018).
Chemo- and Biosensing Applications Spiropyrans, structurally related to the compound through the spiropiperidine core, serve as versatile platforms for chemo- and biosensing applications. Ali et al. (2020) discuss the use of spiropyran derivatives for detecting a variety of molecules and ions. The unique photochromic properties of these compounds, which involve a reversible transformation between closed and open forms under different light conditions, allow for sensitive detection mechanisms in environmental and biological analysis (Ali, Kharbash, & Kim, 2020).
Antioxidant Properties The exploration of spiro compounds, including spiropiperidines, for their antioxidant properties has been a subject of interest. Acosta-Quiroga et al. (2021) provide an overview of the synthesis and various antioxidant activities found in spiro compounds. Their review highlights the potential of these compounds, including structures like this compound, in developing drugs with potential antioxidant activities, which is crucial given the role of oxidative stress in numerous diseases (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).
Fluorescence Resonance Energy Transfer (FRET) Applications Spiropyrans and spirooxazines, related to spiropiperidines, have been reviewed for their applications based on Fluorescence Resonance Energy Transfer (FRET) with fluorescent materials. Xia et al. (2017) discuss the structure of these compounds under external stimuli and their composite systems based on FRET. The ability of these compounds to undergo structural transformations under different conditions makes them suitable for developing multifunctional materials with applications in sensing, probing, and various optical elements (Xia, Xie, & Zou, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the tryptase alpha/beta-1 in humans .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
1'-(2,2-dimethylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2,3)15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNJNMDGGSIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)
![4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2745778.png)
![3-cinnamyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745779.png)

![N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2745781.png)

![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2745784.png)


![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

